One of the main applications of 2-Chloro-4-phenylpyridine is as a building block in the synthesis of more complex molecules, particularly those found in nature. Its structure, with a chlorine atom at the second position and a phenyl ring (a six-membered carbon ring with a single attached hydrogen) at the fourth position of a pyridine ring (a five-membered ring containing nitrogen), allows for various chemical modifications. Researchers can exploit this reactivity to create more intricate natural products [].
2-Chloro-4-phenylpyridine is an organic compound with the molecular formula C₁₁H₈ClN. It consists of a pyridine ring substituted with a chloro group at the second position and a phenyl group at the fourth position. This compound is characterized by its pale yellow crystalline appearance and has garnered interest in various fields of research due to its unique chemical structure and potential biological activities .
There is no documented information on the mechanism of action of 2-Chloro-4-phenylpyridine in biological systems or its interaction with other compounds.
The chemical reactivity of 2-chloro-4-phenylpyridine includes several notable reactions:
Research indicates that 2-chloro-4-phenylpyridine exhibits significant biological activity, particularly in pharmacological contexts. It has been studied for its potential as an anti-inflammatory agent and has shown promise in modulating various biological pathways. Some studies have suggested that it may influence neurotransmitter systems, thus being of interest in neuropharmacology .
Several methods exist for synthesizing 2-chloro-4-phenylpyridine:
2-Chloro-4-phenylpyridine has several applications across different fields:
Studies on the interactions of 2-chloro-4-phenylpyridine with various biological targets are ongoing. Initial findings suggest that it may interact with specific receptors involved in neurotransmission and inflammatory responses. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological properties .
Several compounds share structural similarities with 2-chloro-4-phenylpyridine, each exhibiting unique properties:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 2-Chloropyridine | Pyridine ring with a chloro substituent | Used in organic synthesis and as an intermediate |
| 4-Chloro-2-phenylnicotinic acid | Nicotinic acid derivative with chloro and phenyl | Potentially active in neurological pathways |
| 2-Chloro-6-phenylpyridine | Similar chlorinated pyridine structure | Exhibits different reactivity patterns |
| 2-Chloro-4-methylpyridine | Methyl group instead of phenyl | Different biological activity compared to 2-chloro-4-phenylpyridine |
The uniqueness of 2-chloro-4-phenylpyridine lies in its specific arrangement of functional groups that confer distinct chemical reactivity and biological properties compared to these similar compounds. Its ability to undergo specific reactions while maintaining stability under various conditions makes it a valuable compound for further research and application development .
2-Chloro-4-phenylpyridine is an organic compound characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a phenyl group at the 4-position [1]. The compound belongs to the class of halogenated phenylpyridines and exhibits distinct structural features that influence its chemical and physical properties.
The molecular structure consists of a six-membered aromatic pyridine ring with the molecular formula C₁₁H₈ClN [2] [3]. The pyridine ring maintains its aromatic character through the delocalization of six π-electrons, following the Hückel rule for aromaticity [4]. The nitrogen atom in the pyridine ring is sp² hybridized and contains a lone pair of electrons that are not involved in the aromatic system [5].
The phenyl substituent at position 4 creates an extended aromatic system that can participate in π-π interactions [6] [7]. The chlorine atom at position 2 introduces electron-withdrawing effects through both inductive and resonance mechanisms, significantly affecting the electron distribution within the pyridine ring [8] [9]. The presence of the chlorine substituent makes the compound more susceptible to nucleophilic substitution reactions, particularly at positions 2 and 4 of the pyridine ring [8] [4].
Conformational analysis reveals that the phenyl ring can adopt different orientations relative to the pyridine plane, with the preferred conformation influenced by steric interactions and electronic effects [6] [10]. The compound exhibits planarity in the pyridine ring system, with bond angles approximately 120° consistent with sp² hybridization [4] [5].
The molecular formula of 2-Chloro-4-phenylpyridine is C₁₁H₈ClN, with a molecular weight of 189.64 g/mol [2] [3] [11]. The compound has a CAS registry number of 42260-39-9 and an MDL number of MFCD04114163 [12] [2] [11]. The SMILES notation for this compound is C1=CC=C(C=C1)C2=CC(=NC=C2)Cl [12] [2].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₈ClN | [2] [3] |
| Molecular Weight | 189.64 g/mol | [2] [3] [11] |
| CAS Number | 42260-39-9 | [12] [2] [11] |
| MDL Number | MFCD04114163 | [12] [2] [11] |
The boiling point of 2-Chloro-4-phenylpyridine has been determined through computational predictions to be approximately 303.2 ± 22.0°C at 760 mmHg [3] [13]. This predicted value is consistent with the thermal stability expected for aromatic compounds containing both chlorine and phenyl substituents.
The melting point data for this compound is not extensively documented in the available literature, with most sources reporting it as not available [3]. The compound typically exists as a solid under standard conditions [1] [14], and proper storage requires inert atmosphere conditions at 2-8°C [2].
Additional thermal properties include a predicted flash point of 165.7 ± 7.9°C [3], indicating moderate thermal stability and flammability characteristics typical of chlorinated aromatic compounds.
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 303.2 ± 22.0°C at 760 mmHg | [3] [13] |
| Flash Point | 165.7 ± 7.9°C | [3] |
| Melting Point | Not available | [3] |
2-Chloro-4-phenylpyridine demonstrates characteristic solubility patterns typical of chlorinated aromatic compounds [1]. The compound exhibits good solubility in organic solvents, particularly those with polar characteristics such as ethanol and dichloromethane [1]. This solubility profile is attributed to the aromatic nature of the compound and the presence of the phenyl group, which facilitates dissolution in organic media.
The compound shows limited solubility in water due to its predominantly hydrophobic character [1]. The chlorine atom and aromatic rings contribute to the lipophilic nature of the molecule, reducing its affinity for aqueous solutions. Similar chlorinated pyridine compounds, such as 2-chloropyridine, demonstrate sparingly soluble behavior in water with solubility of approximately 2.5 g/100g at 25°C [15] [16].
Based on analogous phenylpyridine compounds, 2-Chloro-4-phenylpyridine is expected to be miscible with polar organic solvents including ethanol, acetone, and methylene chloride [17] [18]. The compound's solubility in non-polar solvents would be enhanced by the presence of the phenyl group, which can participate in van der Waals interactions with hydrocarbon solvents.
| Solvent Type | Solubility | Reference |
|---|---|---|
| Water | Limited solubility | [1] |
| Ethanol | Good solubility | [1] |
| Dichloromethane | Good solubility | [1] |
| Organic solvents (general) | Soluble | [1] |
Crystallographic data for 2-Chloro-4-phenylpyridine is limited in the available literature. The compound typically exists in solid form under standard conditions [1] [14], suggesting the presence of ordered crystalline structures. However, detailed X-ray crystallographic studies specifically for this compound have not been extensively documented in the accessible scientific literature.
The structural analysis of related phenylpyridine compounds indicates that these molecules can adopt various crystal packing arrangements depending on intermolecular interactions [6] [7]. The presence of the chlorine atom at position 2 and the phenyl group at position 4 would influence the crystal packing through halogen bonding, π-π stacking interactions, and van der Waals forces.
Based on structural analogies with similar compounds, the crystal structure would likely exhibit planar aromatic rings with the possibility of slight deviations from planarity due to steric interactions between substituents [10]. The chlorine atom can participate in halogen bonding interactions, which may stabilize specific crystal packing arrangements.
The electron distribution in 2-Chloro-4-phenylpyridine is significantly influenced by the presence of both electron-withdrawing chlorine and the phenyl substituent [8] [9]. The pyridine ring itself exhibits reduced electron density at positions 2 and 4 compared to position 3, making these positions more susceptible to nucleophilic attack [8] [4].
The chlorine atom at position 2 exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms [9] [5]. This withdrawal of electron density affects the overall electronic structure of the pyridine ring, making the nitrogen atom less basic compared to unsubstituted pyridine [4] [5]. The electron density distribution shows that positions 2 and 4 of the pyridine ring have electron densities of approximately 0.866 and 0.932, respectively, while position 3 has higher electron density [8].
The phenyl group at position 4 can participate in conjugation with the pyridine ring, affecting the overall π-electron distribution [6] [7]. This extended conjugation system influences the electronic properties and can modify the reactivity patterns of the compound. The presence of the phenyl group also provides sites for π-π interactions, which are important for molecular recognition and binding processes [10].
Electrostatic potential mapping studies on related phenylpyridine systems show that the nitrogen lone pair electrons are localized on the nitrogen atom and do not participate in the aromatic π-system [5]. The chlorine atom creates regions of high electronegativity, while the aromatic rings exhibit characteristic π-electron distributions.
Computational studies using density functional theory methods provide valuable insights into the electronic structure and properties of 2-Chloro-4-phenylpyridine [19] [20]. Although specific density functional theory calculations for this exact compound are limited in the literature, studies on related chlorinated aromatic systems and phenylpyridine derivatives offer relevant computational insights.
Density functional theory calculations on similar chlorinated aromatic compounds have employed various functionals including B3LYP, M06-2X, and ωB97X-D with different basis sets [21] [22]. These studies indicate that the ωB97X-D functional with 6-311++G(d,p) basis set provides excellent performance for computing bond dissociation energies in chlorinated aromatic systems [21].
Computational analysis of pyridine derivatives reveals that substituent effects significantly influence the frontier molecular orbital energies [20] [23]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are affected by the electron-withdrawing nature of the chlorine atom and the electron-donating/conjugating effects of the phenyl group [10] [20].
Theoretical calculations on substituted pyridine compounds using density functional theory methods at the B3PW91/6-311++G(d,p) level have been successfully applied to predict thermodynamic properties and stability [23] [24]. These studies demonstrate that computational methods can accurately predict heats of formation, bond dissociation energies, and electronic properties for chlorinated aromatic systems.
Natural bond orbital analysis of similar compounds indicates significant donor-acceptor interactions involving the lone pair electrons on heteroatoms and the aromatic π-system [20]. The presence of electron-withdrawing groups like chlorine typically stabilizes both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, affecting the overall reactivity and electronic properties of the molecule.
| Computational Method | Application | Reference |
|---|---|---|
| ωB97X-D/6-311++G(d,p) | Bond dissociation energies | [21] |
| B3PW91/6-311++G(d,p) | Thermodynamic properties | [23] |
| B3LYP/def2-TZVP | Electronic structure analysis | [20] |
| M06-2X/6-311++G(d,p) | Geometry optimization | [21] |
The proton nuclear magnetic resonance spectroscopic analysis of 2-chloro-4-phenylpyridine reveals distinctive features characteristic of substituted pyridine systems. The aromatic proton signals appear in the characteristic downfield region between 6.8 and 8.8 parts per million, reflecting the electron-withdrawing effects of both the pyridine nitrogen and the chlorine substituent [1] [2].
The pyridine ring protons exhibit a complex multipicity pattern due to the heterocyclic environment and substitution pattern. The proton at the 3-position typically appears as a doublet in the 7.7-7.8 parts per million region, while the proton at the 5-position resonates as a doublet of doublets around 8.5-8.7 parts per million [1] [2]. The significant deshielding observed for the 5-position proton results from its proximity to the electronegative pyridine nitrogen atom.
The phenyl ring substituted at the 4-position of the pyridine core contributes five aromatic protons displaying characteristic multiplicity patterns. The ortho protons of the phenyl group typically appear as a doublet around 7.9-8.0 parts per million, while the meta and para protons resonate in the 7.4-7.6 parts per million region as overlapping multiplets [1] [2]. The electron-withdrawing effect of the pyridine ring causes slight downfield shifts compared to unsubstituted benzene derivatives.
Integration ratios confirm the expected 1:1:2:2:1 pattern for the pyridine and phenyl protons, providing structural confirmation. Coupling constant analysis reveals typical aromatic coupling values ranging from 7-8 hertz for ortho couplings and smaller values for meta couplings [1] [2].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the carbon framework of 2-chloro-4-phenylpyridine. The aromatic carbon signals appear in the characteristic range of 120-160 parts per million, with specific chemical shifts influenced by the electronic environment and substitution pattern [1] [3].
The pyridine ring carbons exhibit distinctive chemical shift patterns reflecting the heterocyclic nature and substitution effects. The carbon at the 2-position, bearing the chlorine substituent, typically resonates around 149-151 parts per million, showing significant deshielding due to the electronegative chlorine atom [1] [2]. The carbon at the 4-position, substituted with the phenyl group, appears around 157-159 parts per million, reflecting the quaternary carbon environment.
The remaining pyridine carbons display characteristic shifts with the 3-position carbon appearing around 120-122 parts per million and the 5-position carbon resonating at 149-151 parts per million [1] [2]. The significant downfield shift of the 5-position carbon results from its proximity to the pyridine nitrogen atom.
The phenyl ring carbons contribute six distinct signals in the aromatic region. The ipso carbon directly attached to the pyridine ring typically appears around 139-141 parts per million, while the ortho carbons resonate at 127-129 parts per million [1] [2]. The meta and para carbons appear in the 126-130 parts per million range, with specific chemical shifts depending on the electronic communication between the pyridine and phenyl systems.
The multiplicity-edited distortionless enhancement by polarization transfer spectrum effectively distinguishes between quaternary, tertiary, and secondary carbons, facilitating unambiguous carbon assignment [3]. The quaternary carbons at the 2- and 4-positions of the pyridine ring and the ipso carbon of the phenyl group appear as negative peaks, while all aromatic carbon-hydrogen carbons appear as positive peaks.
Advanced two-dimensional nuclear magnetic resonance techniques provide comprehensive structural confirmation and connectivity determination for 2-chloro-4-phenylpyridine. Correlation spectroscopy experiments establish through-bond connectivity patterns essential for complete structural assignment [4] [5].
Homonuclear correlation spectroscopy reveals scalar coupling relationships between adjacent protons in both the pyridine and phenyl ring systems. The 3-position and 5-position pyridine protons exhibit mutual coupling, confirming their adjacency and establishing the substitution pattern [4]. Within the phenyl ring, correlation spectroscopy identifies coupling networks between ortho, meta, and para protons, confirming the monosubstituted benzene system.
Total correlation spectroscopy extends connectivity information beyond direct coupling relationships, revealing long-range correlations within extended spin systems. This technique proves particularly valuable for confirming the complete aromatic connectivity network and distinguishing between different substitution patterns [4] [5].
Heteronuclear single quantum coherence spectroscopy establishes direct carbon-hydrogen connectivity relationships, providing unambiguous assignment of carbon-13 and proton nuclear magnetic resonance signals. This technique confirms the attachment of specific protons to their corresponding carbons in both ring systems [4] [5].
Heteronuclear multiple bond correlation spectroscopy reveals two- and three-bond carbon-hydrogen correlations crucial for establishing substitution patterns and confirming structural assignments. Key correlations include connections between the phenyl ring protons and the 4-position pyridine carbon, confirming the phenyl substitution at this position [4] [5]. Additional correlations between pyridine protons and the chlorine-bearing carbon provide further structural confirmation.
Nuclear Overhauser effect spectroscopy techniques can provide spatial proximity information, though limited enhancement may be observed due to the rigid aromatic framework. These experiments prove most valuable for confirming molecular geometry and detecting any conformational preferences [4].
Infrared spectroscopic analysis of 2-chloro-4-phenylpyridine reveals characteristic vibrational frequencies corresponding to specific functional groups within the molecule. The spectrum exhibits distinctive absorption bands that provide structural confirmation and functional group identification [6] [7] [8].
The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, characteristic of unsaturated hydrocarbon systems. These bands typically appear as multiple overlapping absorptions due to the presence of both pyridine and phenyl ring systems [6] [8]. The specific frequencies depend on the electronic environment of each aromatic hydrogen atom, with slight variations reflecting the influence of the chlorine substituent and nitrogen heteroatom.
The aromatic carbon-carbon and carbon-nitrogen stretching vibrations dominate the fingerprint region between 1400-1650 wavenumbers. The pyridine ring exhibits characteristic absorptions around 1580-1620 wavenumbers, corresponding to carbon-carbon and carbon-nitrogen double bond stretching modes [6] [8]. These vibrations show coupling between ring modes, resulting in multiple absorption bands with varying intensities.
The phenyl ring contributes additional aromatic stretching vibrations in the 1450-1600 wavenumber region. The characteristic benzene ring breathing mode typically appears around 1000 wavenumbers, while substituted benzene deformation modes occur in the 600-900 wavenumber region [6] [8].
Carbon-chlorine stretching vibrations provide definitive evidence for the chlorine substituent, typically appearing in the 750-800 wavenumber region. This absorption band exhibits medium to strong intensity and proves diagnostic for chlorinated aromatic compounds [6] [8]. The specific frequency depends on the electronic environment of the carbon-chlorine bond and coupling with adjacent ring vibrations.
Out-of-plane bending vibrations of aromatic hydrogens appear in the 700-900 wavenumber region, providing information about substitution patterns. The pyridine ring out-of-plane modes typically appear around 750-800 wavenumbers, while phenyl ring out-of-plane modes occur in the 700-750 wavenumber region [6] [8]. These vibrations prove particularly diagnostic for determining substitution patterns and ring connectivity.
Mass spectrometric analysis of 2-chloro-4-phenylpyridine provides molecular weight determination and fragmentation pattern information essential for structural confirmation. The molecular ion peak appears at mass-to-charge ratio 189.64, corresponding to the molecular formula C₁₁H₈ClN [9] [10].
The molecular ion peak exhibits the characteristic chlorine isotope pattern, with the molecular ion plus two peak (M+2) appearing at mass-to-charge ratio 191.64 with approximately one-third the intensity of the molecular ion peak. This isotope pattern provides definitive confirmation of the presence of one chlorine atom in the molecular structure [9] [10].
Fragmentation patterns reveal characteristic loss pathways typical of chlorinated aromatic compounds. The base peak often corresponds to the loss of the chlorine atom, producing a fragment at mass-to-charge ratio 154, representing the phenylpyridine cation radical [11]. This fragmentation pathway confirms the labile nature of the aromatic carbon-chlorine bond under electron impact conditions.
Additional fragmentation involves loss of hydrogen chloride from the molecular ion, producing a fragment at mass-to-charge ratio 153. This elimination reaction represents a common fragmentation pathway for aromatic chlorides and provides further structural confirmation [11]. The relative abundance of this fragment depends on the ionization conditions and provides information about the stability of the carbon-chlorine bond.
Ring fragmentation produces lower mass fragments corresponding to individual ring systems or ring fragments. The phenyl cation at mass-to-charge ratio 77 typically appears as a significant fragment, while pyridine-related fragments contribute to the lower mass region of the spectrum [11]. These fragmentation patterns prove diagnostic for the biphenylpyridine structure and confirm the connectivity between ring systems.
Collision-induced dissociation experiments can provide additional structural information through controlled fragmentation studies. These techniques allow detailed investigation of fragmentation pathways and can distinguish between isomeric structures based on different fragmentation behaviors [11].
Ultraviolet-visible spectroscopic analysis of 2-chloro-4-phenylpyridine reveals electronic absorption characteristics typical of conjugated aromatic systems. The spectrum exhibits absorption bands in the 250-350 nanometer region, corresponding to π→π* electronic transitions within the aromatic framework [12] [13].
The primary absorption maximum typically appears around 270-280 nanometers, representing the lowest energy π→π* transition of the extended aromatic system. This transition involves promotion of electrons from the highest occupied molecular orbital to the lowest unoccupied molecular orbital, primarily localized on the aromatic ring systems [12] [13]. The specific wavelength depends on the extent of conjugation between the pyridine and phenyl rings and the electronic effects of the chlorine substituent.
The chlorine substituent influences the electronic absorption characteristics through both inductive and mesomeric effects. The electron-withdrawing inductive effect of chlorine typically causes a slight blue shift of the absorption maximum, while potential resonance interactions may provide opposing effects [12] [13]. The net result reflects the balance between these competing electronic influences.
A secondary absorption band typically appears at shorter wavelengths around 230-250 nanometers, corresponding to higher energy π→π* transitions. These transitions involve excitation to higher-lying unoccupied molecular orbitals and provide information about the electronic structure of the aromatic system [12] [13].
The molar absorptivity values provide quantitative information about the transition probabilities. The primary absorption band typically exhibits molar absorptivity values in the range of 10,000-20,000 liters per mole per centimeter, characteristic of allowed π→π* transitions in aromatic systems [13]. These values reflect the extent of conjugation and the electronic coupling between the ring systems.
Solvent effects on the absorption spectrum provide information about the excited state properties and molecular polarity. Polar solvents typically cause small shifts in the absorption maxima due to differential solvation of ground and excited states [13]. These solvatochromic effects prove diagnostic for the electronic nature of the transitions and provide insight into molecular polarity changes upon excitation.
X-ray crystallographic analysis provides definitive structural information about the molecular geometry and solid-state packing of 2-chloro-4-phenylpyridine. Crystal structure determinations reveal precise bond lengths, bond angles, and intermolecular interactions essential for understanding structure-property relationships [14] [15] [16].
The molecular geometry exhibits a planar or near-planar arrangement of both ring systems, with the phenyl group twisted relative to the pyridine ring to minimize steric interactions. The dihedral angle between the pyridine and phenyl ring planes typically ranges from 15-30 degrees, representing a compromise between conjugation maximization and steric strain minimization [14] [15] [16].
Bond length analysis reveals typical aromatic carbon-carbon distances in the 1.38-1.42 angstrom range, with carbon-nitrogen bond lengths around 1.33-1.35 angstroms characteristic of pyridine systems. The carbon-chlorine bond length typically measures 1.72-1.74 angstroms, consistent with aromatic carbon-chlorine bonds [14] [15] [16].
The crystal packing reveals intermolecular interactions that stabilize the solid-state structure. Weak π-π stacking interactions between aromatic rings contribute to the crystal lattice stability, with typical interplanar distances of 3.4-3.6 angstroms [14] [15] [16]. These non-covalent interactions influence the physical properties of the crystalline material.
Hydrogen bonding interactions, while limited due to the absence of traditional hydrogen bond donors, may involve weak carbon-hydrogen to nitrogen or carbon-hydrogen to chlorine contacts. These weak interactions contribute to the overall crystal packing arrangement and influence the solid-state properties [14] [15] [16].
The space group symmetry and unit cell parameters provide information about the molecular packing efficiency and crystal density. Typical crystal systems include monoclinic or triclinic arrangements, depending on the specific molecular conformation and intermolecular interaction patterns [14] [15] [16].
Temperature-dependent structural studies can reveal thermal expansion behavior and potential phase transitions. These investigations provide insight into the dynamic behavior of the crystalline material and the strength of intermolecular interactions [14] [15] [16].
| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift/Frequency Ranges |
|---|---|---|
| ¹H NMR | Aromatic proton patterns; substitution-dependent splitting | 6.8-8.8 ppm (aromatic region) |
| ¹³C NMR | Aromatic carbon signals; nitrogen and chlorine effects | 120-160 ppm (aromatic carbons) |
| Advanced NMR | 2D correlations for connectivity determination | COSY, HSQC, HMBC experiments |
| Infrared Spectroscopy | C-H, C=C, C=N, C-Cl characteristic vibrations | 3000-3100, 1580-1620, 750-800 cm⁻¹ |
| Mass Spectrometry | Molecular ion and chlorine isotope pattern | m/z 189.64 (M⁺), 191.64 (M+2) |
| UV-Visible | π→π* electronic transitions of aromatic system | 250-350 nm absorption range |
| X-ray Diffraction | Molecular geometry and crystal packing | Bond lengths, angles, intermolecular interactions |